Cefquinome sulfate

Vue d'ensemble

Description

Cefquinome Sulfate is the sulfate form of cefquinome, a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. Cefquinome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Mécanisme D'action

Target of Action

Cefquinome sulfate, a fourth-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound acts by inhibiting bacterial cell wall synthesis . It binds to the PBPs and obstructs the formation of the peptidoglycan layer . This interaction blocks the –CH2OH group of biocatalysts (transpeptidase, carboxypeptidase, and endopeptidase) irreversibly, thereby inhibiting bacterial cell wall biosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This disruption leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Pharmacokinetics

This compound exhibits a biphasic decline and fits well into a two-compartmental open model after intravenous dosing . It has a relatively short half-life of about 2.5 hours . It is less than 5% protein-bound and is excreted unchanged in the urine . The pharmacokinetic parameters after intramammary administration include a maximum concentration (Cmax) of 59763.7 ng/mL and a half-life (T1/2) of 5.25 hours .

Result of Action

The antibacterial activity of this compound is defined as the maximum change in the bacterial population after each dose . When the concentration of the antibiotic remains above the minimum inhibitory concentration (MIC) for more than 81% of the time in vivo, the density of the bacteria (e.g., Streptococcus agalactiae) is reduced by 2-log10 . This indicates a significant reduction in bacterial colony counts, demonstrating the effectiveness of this compound in treating bacterial infections.

Action Environment

The stability of this compound can be influenced by several environmental factors such as temperature, relative air humidity, buffer components, and the presence of hydrogen and hydroxide ions . For instance, this compound is known to undergo degradation, which could be increased by higher temperatures . It is also more stable in acidic environments than in alkaline ones . These factors can influence the action, efficacy, and stability of this compound in both aqueous solutions and solid phase .

Analyse Biochimique

Biochemical Properties

Cefquinome sulfate plays a significant role in biochemical reactions. It is resistant to beta-lactamase, which enhances its stability . The compound interacts with penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis . The binding of this compound to PBPs inhibits the synthesis of the bacterial cell wall, leading to bacterial cell death .

Cellular Effects

This compound exerts various effects on cells. It inhibits bacterial cell wall synthesis, which leads to cell lysis and death . This antibiotic is effective against a variety of bacterial infections, including respiratory tract infections and mastitis in animals .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . It binds to PBPs within the bacterial cell wall, obstructing the formation of the peptidoglycan layer . This disruption in the cell wall synthesis leads to bacterial cell death .

Temporal Effects in Laboratory Settings

This compound is known for its stability. It has a relatively short half-life of about 2.5 hours . It is less than 5% protein-bound and is excreted unchanged in the urine . Over time, the effects of this compound remain consistent, provided that the compound is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on pigs suggested that a dosage of 3-5 mg/kg twice daily is advised for the effective control of respiratory tract infections . The dosage may need to be adjusted based on the specific condition being treated and the animal’s response to the medication .

Metabolic Pathways

This compound is predominantly metabolized renally . It is metabolized only to a small extent, with the unchanged form of Cefquinome accounting for 90% of the urinary activity excreted during the first 8 hours after administration in calves .

Transport and Distribution

This compound is not extensively distributed as it is an organic acid with low fat solubility . Following parenteral administration, the highest activities of this compound are found in injection-site tissue, kidney, and liver . It is predominantly excreted renally .

Subcellular Localization

The subcellular localization of this compound is primarily extracellular due to its mechanism of action. It targets the cell wall of bacteria, which is located outside the plasma membrane . Therefore, this compound does not need to enter the bacterial cell to exert its antibacterial effects .

Propriétés

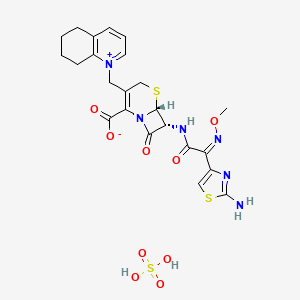

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHRXSGUROPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84957-30-2, 118443-89-3 | |

| Record name | CEFQUINOME SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.